molecular formula C15H16BClO3 B1591073 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid CAS No. 849052-15-9

4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Cat. No. B1591073
M. Wt: 290.5 g/mol
InChI Key: UDKYOMYSPIEDTK-UHFFFAOYSA-N
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Description

“4-(2’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid” is a boronic acid derivative with the empirical formula C15H16BClO3 . It has a molecular weight of 290.55 . It is typically in the form of a solid .


Molecular Structure Analysis

The molecule consists of a phenyl ring substituted with two methyl groups, a boronic acid group, and a chlorobenzyl ether group . The SMILES string representation of the molecule is Cc1cc(cc(C)c1OCc2ccccc2Cl)B(O)O .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 234-238 °C . The InChI key, which is a unique identifier for the molecule, is UDKYOMYSPIEDTK-UHFFFAOYSA-N .

Scientific Research Applications

  • Gene Editing

    • Summary of Application : This compound is used in gene editing .
    • Methods of Application : The specific methods of application in gene editing are not provided in the source .
    • Results or Outcomes : The specific results or outcomes of its use in gene editing are not provided in the source .
  • Synthesis and Bioactivity Evaluation

    • Summary of Application : This compound is used in the synthesis and bioactivity evaluation of novel 2-Salicyloylbenzofurans as antibacterial agents .
    • Methods of Application : The 2-salicyloylbenzofuran heterocycles were generated by Rap–Stoermer condensation of salicylaldehydes with phenacyl bromides and then converted to diverse O -ether derivatives by Williamson synthesis .
    • Results or Outcomes : Among the compounds, those bearing carboxylic acid functional group were found to exhibit reasonable activity against Gram- (+) bacterial strains including S. faecalis, MSSA and MRSA with the most potent antibacterial agent 8h (MICs = 0.06–0.12 mM). Besides, the 2-salicyloylbenzofurans partly displayed inhibitory activity against MRSA with the best MICs = 0.14 mM ( 8f) and 0.12 mM ( 8h ) .

Safety And Hazards

The safety data sheet for a similar compound, 2-Chlorobenzoic acid, indicates that it may form combustible dust concentrations in air. It can cause skin irritation and serious eye irritation . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling the compound .

properties

IUPAC Name

[4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-5-3-4-6-14(12)17/h3-8,18-19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKYOMYSPIEDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCC2=CC=CC=C2Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584496
Record name {4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

CAS RN

849052-15-9, 871125-98-3
Record name {4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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